molecular formula C10H13NO2 B1217401 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline CAS No. 37491-98-8

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1217401
CAS RN: 37491-98-8
M. Wt: 179.22 g/mol
InChI Key: WETXYFNVBDLWIW-UHFFFAOYSA-N
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Description

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, also known as Salsolinol, is a dopamine derivative . It is widely available in many edibles and is considered to alter the function of dopaminergic neurons in the central nervous system . Multiple hypotheses on its physiological and/or pathophysiological role have emerged .

Scientific Research Applications

Neurological Research

Research has identified 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline in both Parkinsonian and normal human brains, suggesting its potential role in neurological conditions like Parkinson's disease. This compound is structurally similar to MPTP, a neurotoxin known to induce Parkinson’s disease (Niwa et al., 1991). Another study on tetrahydroisoquinoline derivatives indicated their potential impact on locomotor activity, which may have implications for neurological disorders (Costall et al., 1976).

Pharmacological Effects

Tetrahydroisoquinolines, including 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, have been studied for their pharmacological effects. One study from 1942 explored their relative effects on blood pressure, respiration, and other physiological responses (Hjort et al., 1942). Additionally, the synthesis and biological activity of these compounds as inhibitors of catechol O-methyltransferase were investigated, highlighting their potential in neurological research (Smissman et al., 1976).

Neurotoxicity and Neuroprotection

Research has also focused on the neurotoxic and neuroprotective roles of tetrahydroisoquinolines. For instance, the cytotoxicity of dopamine-derived tetrahydroisoquinolines was evaluated, shedding light on their potential as neurotoxins that might contribute to conditions like Parkinson's disease (Maruyama et al., 1993). Conversely, some tetrahydroisoquinolines, such as N-methylated derivatives, have shown neuroprotective properties (Okuda et al., 2003).

Interaction with Dopamine System

Studies have examined the interaction of tetrahydroisoquinolines with the dopamine system, highlighting their effects on dopamine receptors and potential implications in the regulation of dopaminergic activity (Vetulani et al., 2001).

properties

IUPAC Name

2-methyl-3,4-dihydro-1H-isoquinoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-3-2-7-4-9(12)10(13)5-8(7)6-11/h4-5,12-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETXYFNVBDLWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63937-92-8 (hydrochloride)
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70190942
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2(N)-Methyl-norsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline

CAS RN

37491-98-8, 63937-92-8
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37491-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037491988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-3,4-DIHYDRO-1H-ISOQUINOLINE-6,7-DIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVW3CZK8SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2(N)-Methyl-norsalsolinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
69
Citations
T Niwa, N Takeda, H Yoshizumi, A Tatematsu… - Biochemical and …, 1991 - Elsevier
PRESENCE OF 2-METHYL-6,7-DIHYDROXY-l,2,3,4-TETRAHYDROISGQUINOLINE AND 1,2-DIMETHYL-6,7-DIHDROXY-l,2,3,4-TET~DROISOQUINOLINE, NOV Page 1 Vol. 177, No. 2…
Number of citations: 111 www.sciencedirect.com
T Takahashi, Y Deng, W Maruyama, P Dostert… - Journal of Neural …, 1994 - Springer
Uptake of a neurotoxin-candidate, ( R )-1,2-dimethyl-6,7-dihydroxy-1,2, Page 1 J Neural Transm [GenSect] (1994) 98:107-118 m Journal of …
Number of citations: 136 link.springer.com
A Moser, D Kömpf - Life sciences, 1992 - Elsevier
The TIQ derivatives 2-methyl-6, 7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (2-MDTIQ) and 1-methyl-6, 7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (1-MDTIQ, salsolinol) were identified …
Number of citations: 98 www.sciencedirect.com
E Lorenc-Koci, L Antkiewicz-Michaluk, A Kamińska… - Neuroscience, 2008 - Elsevier
The contribution of (R)-enantiomer of N-methyl-salsolinol (1,2-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline; NMSal) to the degeneration of dopaminergic neurons in the course …
Number of citations: 20 www.sciencedirect.com
W Maruyama, D Nakahara, M Ota… - Journal of …, 1992 - Wiley Online Library
N‐Methylation of (R)‐1‐methyl‐6,7‐dihydroxy‐1,2,3,4‐tetrahydroisoquinoline [(R)‐salsolinol] derived from dopamine was proved by in vivo microdialysis study in the rat brain. The …
Number of citations: 143 onlinelibrary.wiley.com
KSP McNaught, U Thull, PA Carrupt, C Altomare… - Biochemical …, 1996 - Elsevier
Isoquinoline derivatives structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 1-methyl-4-phenylpyridinium (MPP + ) may be endogenous neurotoxins causing …
Number of citations: 38 www.sciencedirect.com
L Antkiewicz-Michaluk, J Wardas… - International Journal …, 2004 - academic.oup.com
The aim of this paper was to investigate whether rotenone, a pesticide causing experimental parkinsonism, causes direct damage to dopaminergic structure when injected …
Number of citations: 71 academic.oup.com
M Minami, W Maruyama, P Dostert, T Nagatsu… - Journal of Neural …, 1993 - Springer
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline (norsalsolinol) and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol), and their N-methylated derivatives were found to …
Number of citations: 52 link.springer.com
W Maruyama, P Dostert, M Naoi - Journal of neurochemistry, 1995 - Wiley Online Library
The effects of derivatives of dopamine‐derived isoquinoline, (R)‐1‐methyl‐6,7‐dihydroxy‐1,2,3,4‐tetrahydroisoquinoline [or (R)‐salsolinol] on hydroxyl radical production were studied …
Number of citations: 70 onlinelibrary.wiley.com
A Moser - Pharmacology of Endogenous Neurotoxins: A …, 1998 - Springer
As described in Chapter 1, in addition to the main metabolic pathway of dopamine in mammals, in which the oxidative deamination by monoamine oxidase (MAO, EC 1.4.3.4) and …
Number of citations: 5 link.springer.com

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